molecular formula C6H8F6O B14237658 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane CAS No. 393517-66-3

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane

Cat. No.: B14237658
CAS No.: 393517-66-3
M. Wt: 210.12 g/mol
InChI Key: SGXBOFWBQKMTOZ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

The synthesis of 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane typically involves the reaction of hydrogen fluoride with isopropanol. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. .

Scientific Research Applications

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane exerts its effects is primarily through its high ionizing power and polarity. These properties enable it to facilitate various chemical reactions, such as the epoxidation of alkenes with hydrogen peroxide . The molecular targets and pathways involved depend on the specific application and the reaction conditions.

Comparison with Similar Compounds

1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane can be compared with other similar fluorinated compounds, such as:

Properties

CAS No.

393517-66-3

Molecular Formula

C6H8F6O

Molecular Weight

210.12 g/mol

IUPAC Name

1,1,2,2,3,3-hexafluoro-1-propan-2-yloxypropane

InChI

InChI=1S/C6H8F6O/c1-3(2)13-6(11,12)5(9,10)4(7)8/h3-4H,1-2H3

InChI Key

SGXBOFWBQKMTOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C(C(F)F)(F)F)(F)F

Origin of Product

United States

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